Cas no 1270372-26-3 (b-Amino-cyclobutaneethanol Hydrochloride)

Technical Introduction: b-Amino-cyclobutaneethanol Hydrochloride b-Amino-cyclobutaneethanol Hydrochloride is a cyclobutane-derived organic compound featuring both amino and hydroxyl functional groups, rendered as a stable hydrochloride salt. Its rigid cyclobutane backbone enhances stereochemical control, making it valuable in medicinal chemistry and asymmetric synthesis. The compound serves as a versatile intermediate for constructing bioactive molecules, particularly in the development of pharmaceuticals targeting neurological and metabolic disorders. Its hydrochloride form improves solubility and handling in synthetic applications. The structural uniqueness of the cyclobutane ring offers conformational constraints, aiding in the design of selective ligands and enzyme inhibitors. This compound is characterized by high purity and consistent performance in research and industrial settings.
b-Amino-cyclobutaneethanol Hydrochloride structure
1270372-26-3 structure
Product Name:b-Amino-cyclobutaneethanol Hydrochloride
CAS No:1270372-26-3
MF:C6H13NO
MW:115.173521757126
MDL:MFCD18660155
CID:1220832
PubChem ID:15458387
Update Time:2025-06-12

b-Amino-cyclobutaneethanol Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-cyclobutylethanol
    • 2-amino-2-cyclobutylethan-1-ol
    • (R)-2-Amino-2-cyclobutylethanol
    • (S)-2-Amino-2-cyclobutylethan-1-ol
    • b-Amino-cyclobutaneethanol hydrochloride
    • (S)-2-Amino-2-cyclobutylethanol
    • VAC37226
    • 1-hydroxymethyl-1-cyclobutylmethylamine
    • SB45030
    • SB45730
    • (2S)-2-AMINO-2-CYCLOBUTYLETHANOL
    • N11362
    • 1270372-26-3
    • EN300-296881
    • SB84130
    • AKOS006369929
    • PUBFSGQLWVPDER-UHFFFAOYSA-N
    • CS-0091364
    • SY390703
    • MFCD18241496
    • SCHEMBL7576851
    • b-Amino-cyclobutaneethanol Hydrochloride
    • MDL: MFCD18660155
    • Inchi: 1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2
    • InChI Key: PUBFSGQLWVPDER-UHFFFAOYSA-N
    • SMILES: OCC(C1CCC1)N

Computed Properties

  • Exact Mass: 115.099714038g/mol
  • Monoisotopic Mass: 115.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 70.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 46.2

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Additional information on b-Amino-cyclobutaneethanol Hydrochloride

B-Amino-cyclobutaneethanol Hydrochloride (CAS No. 1270372-26-3): A Comprehensive Overview

B-Amino-cyclobutaneethanol Hydrochloride, identified by the CAS number 1270372-26-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, a hydrochloride salt, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The cyclobutane ring fused with an amino group and an ethanol side chain presents a versatile scaffold for the development of novel therapeutic agents. This introduction aims to provide an in-depth exploration of B-Amino-cyclobutaneethanol Hydrochloride, its chemical characteristics, synthetic pathways, and emerging applications in contemporary research.

The molecular structure of B-Amino-cyclobutaneethanol Hydrochloride consists of a cyclobutane ring substituted with an amino group at one position and an ethanol moiety at another. This arrangement creates a rigid yet flexible framework that can interact with biological targets in diverse ways. The presence of both polar and non-polar regions in its structure allows it to engage with various enzymes and receptors, making it a promising candidate for drug design. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in pharmaceutical formulations and experimental studies.

In recent years, there has been growing interest in cycloalkylamine derivatives due to their potential as pharmacological agents. The cyclobutane ring, in particular, has been explored for its ability to mimic natural amino acid structures, which can improve binding affinity and selectivity in drug interactions. B-Amino-cyclobutaneethanol Hydrochloride represents a novel derivative that combines the advantages of both cyclic and acyclic structures, offering a balanced profile for drug development. Its unique chemical properties have prompted researchers to investigate its role in various therapeutic contexts.

One of the most compelling aspects of B-Amino-cyclobutaneethanol Hydrochloride is its potential application in the field of enzyme inhibition. Studies have shown that compounds with similar structural motifs can interact with enzymes involved in metabolic pathways, leading to therapeutic effects. For instance, derivatives of cycloalkylamines have been explored as inhibitors of enzymes such as kinases and phosphodiesterases. The ability of B-Amino-cyclobutaneethanol Hydrochloride to modulate enzyme activity makes it a valuable tool for investigating novel mechanisms of action.

The synthesis of B-Amino-cyclobutaneethanol Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The key steps typically include the formation of the cyclobutane ring followed by functionalization with an amino group and an ethanol side chain. Advanced synthetic techniques such as transition metal catalysis have been employed to enhance yield and purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, ensuring high solubility and stability for further applications.

Recent research has highlighted the potential of B-Amino-cyclobutaneethanol Hydrochloride in the development of anti-inflammatory agents. Inflammatory processes are mediated by various enzymes and signaling pathways, many of which can be targeted by small molecule inhibitors. Preliminary studies suggest that B-Amino-cyclobutaneethanol Hydrochloride can modulate inflammatory responses by interacting with key enzymes involved in the cascade. This finding opens up new avenues for treating chronic inflammatory diseases without significant side effects.

The compound's structural versatility also makes it a promising candidate for designing molecules with enhanced pharmacokinetic properties. By modifying the substituents on the cyclobutane ring, researchers can fine-tune solubility, bioavailability, and metabolic stability. Such modifications are crucial for developing drugs that can be effectively delivered to target tissues and maintain therapeutic levels over time. The hydrochloride salt form further contributes to improved pharmacokinetics by enhancing water solubility.

In conclusion, B-Amino-cyclobutaneethanol Hydrochloride (CAS No. 1270372-26-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. The compound's ability to interact with biological targets, coupled with its synthetic accessibility, positions it as a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow.

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